REACTION_CXSMILES
|
[CH3:1][S:2]([NH:5][CH:6]1[CH2:11][CH2:10][N:9](C(OCCCC)=O)[CH2:8][CH2:7]1)(=[O:4])=[O:3].[ClH:19]>ClCCl.CO>[ClH:19].[NH:9]1[CH2:8][CH2:7][CH:6]([NH:5][S:2]([CH3:1])(=[O:3])=[O:4])[CH2:11][CH2:10]1 |f:4.5|
|
Name
|
butyl 4-(methylsulfonamido)piperidine-1-carboxylate
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NC1CCN(CC1)C(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a white solid was formed
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
washed with dichloromethane and anhydrous ethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1CCC(CC1)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.88 g | |
YIELD: PERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |